molecular formula C15H13F3N2OS B5766823 1-(3-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

1-(3-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5766823
M. Wt: 326.3 g/mol
InChI Key: BWKXDKYYWPCJGW-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a methoxyphenyl group and a trifluoromethylphenyl group attached to a thiourea backbone, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-methoxyaniline with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the compound may lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea: Contains a chlorophenyl group instead of a methoxyphenyl group, potentially altering its reactivity and activity.

Uniqueness

1-(3-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity. These functional groups may enhance its stability, solubility, and interaction with molecular targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c1-21-11-6-4-5-10(9-11)19-14(22)20-13-8-3-2-7-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKXDKYYWPCJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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